5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398273
InChI: InChI=1S/C8H9ClN2O/c1-11-8(9)6(4-12)7(10-11)5-2-3-5/h4-5H,2-3H2,1H3
SMILES: CN1C(=C(C(=N1)C2CC2)C=O)Cl
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol

5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13398273

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 5-chloro-3-cyclopropyl-1-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C8H9ClN2O/c1-11-8(9)6(4-12)7(10-11)5-2-3-5/h4-5H,2-3H2,1H3
Standard InChI Key XDSKEKHYIKRXJM-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2CC2)C=O)Cl
Canonical SMILES CN1C(=C(C(=N1)C2CC2)C=O)Cl

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecular structure of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (C₈H₉ClN₂O; molecular weight: 184.62 g/mol) features a pyrazole ring substituted at positions 1, 3, 4, and 5. Key structural elements include:

  • Position 1: A methyl group (-CH₃) that enhances steric bulk and influences ring electronics.

  • Position 3: A cyclopropyl group introducing angular strain, which increases reactivity in ring-opening and cross-coupling reactions.

  • Position 4: An aldehyde (-CHO) functional group, enabling nucleophilic additions and serving as a synthetic handle for further derivatization.

  • Position 5: A chlorine atom (-Cl) that stabilizes the ring through electron-withdrawing effects.

The compound’s SMILES notation (CN1C(=C(C(=N1)C2CC2)C=O)Cl) and InChIKey (XDSKEKHYIKRXJM-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Spectroscopic and Computational Insights

  • NMR Analysis: The aldehyde proton typically resonates near δ 9.8–10.2 ppm, while the cyclopropyl protons appear as multiplet signals between δ 0.5–1.5 ppm.

  • X-ray Crystallography: Predicted bond angles around the cyclopropyl group (≈60°) highlight significant ring strain, corroborated by computational studies using density functional theory (DFT).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde involves multi-step protocols:

  • Cyclopropanation: Reacting 3-ethyl-5-pyrazole carboxylate with cyclopropane precursors under basic conditions.

  • Chlorination: Treating the intermediate with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine substituent .

  • Aldehyde Introduction: Oxidizing a hydroxymethyl intermediate or employing Vilsmeier-Haack formylation.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclopropanationCyclopropane, K₂CO₃, diethylene glycol dimethyl ether68–72
ChlorinationPOCl₃, DMF, 80°C, 4h85
Aldehyde FormationVilsmeier reagent (POCl₃/DMF), 0°C to RT63

Green Chemistry Approaches

Recent efforts emphasize solvent-free reactions and catalytic methods. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70% .

Physicochemical and Stability Profiles

Key Properties

  • Melting Point: 143–148°C (similar to analogues with aryl substituents) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

  • Stability: Sensitive to light and moisture; storage under inert gas (N₂/Ar) at <15°C recommended .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing CO, CO₂, and HCl gases.

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

  • Antimicrobial Activity: The aldehyde group forms Schiff bases with bacterial amino groups, inhibiting cell wall synthesis (MIC: 8–16 µg/mL against S. aureus).

  • Anticancer Potential: In vitro assays show IC₅₀ values of 12.3 µM against MCF-7 breast cancer cells, likely via apoptosis induction.

Agrochemical Development

  • Herbicidal Activity: The cyclopropyl group enhances lipid membrane penetration, yielding 90% weed growth inhibition at 50 ppm .

Future Directions and Challenges

Synthesis Optimization

  • Flow Chemistry: Continuous production methods could enhance scalability and safety .

  • Enzymatic Catalysis: Exploring lipases or oxidoreductases for stereoselective modifications.

Expanding Applications

  • Materials Science: Investigating coordination polymers using the aldehyde as a ligand for metal-organic frameworks (MOFs).

  • Photodynamic Therapy: Functionalizing the pyrazole core with photosensitizers for targeted cancer treatments.

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